molecular formula C18H17Cl B15124585 (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene

(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene

Cat. No.: B15124585
M. Wt: 268.8 g/mol
InChI Key: TXFPQXVJQFQRIS-SEGNDCOSSA-N
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Description

(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene is an organic compound characterized by the presence of a chloro-substituted hexa-diene chain attached to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene typically involves the following steps:

    Starting Materials: Benzene, 3-chlorohexa-1,5-diene, and appropriate catalysts.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product formation.

    Catalysts: Common catalysts used in the synthesis include palladium-based catalysts, which facilitate the coupling of the benzene rings with the chloro-substituted hexa-diene chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydroxyl or amino groups.

    Substitution: The chloro group in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides, and appropriate bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3-Bromohexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a bromo group instead of a chloro group.

    (3-Fluorohexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a fluoro group instead of a chloro group.

    (3-Methylhexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a methyl group instead of a chloro group.

Uniqueness: (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene is unique due to the presence of the chloro group, which imparts specific reactivity and properties to the compound. This makes it distinct from its analogs with different substituents, allowing for unique applications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C18H17Cl

Molecular Weight

268.8 g/mol

IUPAC Name

[(1E,5E)-3-chloro-6-phenylhexa-1,5-dienyl]benzene

InChI

InChI=1S/C18H17Cl/c19-18(15-14-17-10-5-2-6-11-17)13-7-12-16-8-3-1-4-9-16/h1-12,14-15,18H,13H2/b12-7+,15-14+

InChI Key

TXFPQXVJQFQRIS-SEGNDCOSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(/C=C/C2=CC=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C=CC2=CC=CC=C2)Cl

Origin of Product

United States

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